N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide
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Overview
Description
N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide typically involves multiple steps. One common approach is to start with the pyridine ring, introducing the chlorine and trifluoromethyl groups through halogenation and trifluoromethylation reactions. The next step involves the formation of the carbamoyl group, which is achieved by reacting the intermediate with ethyl isocyanate under controlled conditions. Finally, the tert-butoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine and trifluoromethyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
4-Methoxyphenethylamine: Used as a precursor in organic synthesis.
3-Methoxyphenylboronic acid: Employed in the synthesis of complex organic molecules.
Uniqueness
N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl and chlorine substitutions on the pyridine ring, along with the carbamoyl and tert-butoxy groups, make it a versatile compound with diverse applications.
Properties
IUPAC Name |
tert-butyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl-(ethylcarbamoyl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClF3N4O3/c1-5-20-12(24)23(22-13(25)26-14(2,3)4)8-11-10(16)6-9(7-21-11)15(17,18)19/h6-7H,5,8H2,1-4H3,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIZNJHYJOYIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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